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2-Oxazolidinone, 4-(3-nitrophenyl)-

Cat. No.: B12857889
M. Wt: 208.17 g/mol
InChI Key: AMYOURZSBAFQGZ-UHFFFAOYSA-N
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Description

Contextualization of the Oxazolidinone Scaffold in Organic Chemistry Research

The oxazolidinone scaffold is a cornerstone in organic chemistry, primarily recognized for its role as a chiral auxiliary in asymmetric synthesis. wikipedia.org This application allows for the stereoselective synthesis of various chiral compounds. pitt.edu Beyond their utility in synthesis, oxazolidinone derivatives are found in nature and have been incorporated into various biologically active molecules. wikipedia.org

The 2-oxazolidinone (B127357) isomer, in particular, has been the subject of extensive investigation in drug discovery. nih.govresearchgate.netrsc.org This is exemplified by the development of linezolid, the first approved drug containing the oxazolidinone ring as its core pharmacophore. nih.govresearchgate.netrsc.org The structural similarities of 2-oxazolidinones to carbamates, thiocarbamates, ureas, and amides allow them to act as bioisosteres, contributing to their diverse pharmacological potential. nih.gov

Significance of Nitrophenyl Substitution Patterns in Oxazolidinone Chemistry

The introduction of a nitrophenyl group onto the oxazolidinone scaffold significantly influences the molecule's electronic properties and reactivity. The nitro group is strongly electron-withdrawing, which can enhance the electrophilicity of the phenyl ring, making it more susceptible to nucleophilic aromatic substitution reactions. The position of the nitro group on the phenyl ring is crucial. For instance, an ortho-nitro group can facilitate such reactions.

Historical Overview of Research on Oxazolidinone Synthesis and Reactivity

The first synthesis of an oxazolidinone compound was reported in the late 19th century. wikipedia.org Since then, a multitude of synthetic methods have been developed. A common and traditional method involves the condensation of 2-aminoalcohols with aldehydes or ketones. wikipedia.org The use of readily available chiral amino alcohols, often derived from the reduction of amino acids, allows for the synthesis of chiral oxazolidinones. wikipedia.org

The synthesis of 3-aryl-oxazolidinones often involves the cyclization of aryl aldehydes with β-amino alcohols. For example, reacting 2-nitrobenzaldehyde (B1664092) with ethanolamine (B43304) can lead to a Schiff base intermediate, which then undergoes intramolecular cyclization. vulcanchem.com Another approach involves the reaction of an ethanolamine with a phosgene (B1210022) equivalent like dimethyl carbonate. wikipedia.org The solid-phase synthesis of oxazolidinones has also been explored, utilizing cycloaddition reactions of resin-bound epoxides with isocyanates. acs.org

The reactivity of oxazolidinones is characterized by several key transformations. The nitro group of nitrophenyl-substituted oxazolidinones can be reduced to an amino group using methods like catalytic hydrogenation or reagents such as sodium dithionite (B78146). vulcanchem.comgoogle.com This amino group serves as a handle for further functionalization. The oxazolidinone ring itself can be opened under strongly basic conditions. vulcanchem.com

Research Gaps and Future Directions in 4-(3-nitrophenyl)-2-Oxazolidinone Chemistry

While the broader class of oxazolidinones has been extensively studied, the specific compound 4-(3-nitrophenyl)-2-oxazolidinone presents several avenues for future research. A significant portion of the existing research on nitrophenyl-substituted oxazolidinones has focused on derivatives with the nitro group at the ortho or para positions. The meta-substituted isomer, 4-(3-nitrophenyl)-2-oxazolidinone, remains less explored.

Future research could focus on the following areas:

Novel Synthetic Methodologies: Developing more efficient and stereoselective synthetic routes to 4-(3-nitrophenyl)-2-oxazolidinone and its derivatives.

Exploration of Reactivity: Investigating the unique reactivity of the meta-nitrophenyl group and the oxazolidinone core to create novel chemical entities.

Biological Screening: Conducting comprehensive biological evaluations of 4-(3-nitrophenyl)-2-oxazolidinone and its analogues to uncover potential therapeutic applications beyond the well-established antibacterial activity of other oxazolidinones. This could include screening for anticancer, anti-inflammatory, or other pharmacological activities. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 4-(3-nitrophenyl)-2-oxazolidinone to understand the relationship between its chemical structure and biological activity. This could involve introducing various substituents on the phenyl ring or modifying the oxazolidinone core.

By addressing these research gaps, the scientific community can unlock the full potential of 4-(3-nitrophenyl)-2-oxazolidinone and contribute to the development of new chemical tools and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O4 B12857889 2-Oxazolidinone, 4-(3-nitrophenyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

4-(3-nitrophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8N2O4/c12-9-10-8(5-15-9)6-2-1-3-7(4-6)11(13)14/h1-4,8H,5H2,(H,10,12)

InChI Key

AMYOURZSBAFQGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Oxazolidinone, 4 3 Nitrophenyl

Reactions Involving the Oxazolidinone Ring System

The oxazolidinone ring is a cyclic carbamate (B1207046), a structure known for its relative stability. However, under specific conditions, it can participate in several important transformations. Its reactivity is centered on the electrophilic carbonyl carbon, the nucleophilic nitrogen atom (after deprotonation), and the C-O and C-N bonds within the ring structure.

The cleavage of the oxazolidinone ring is a key transformation pathway, typically initiated by nucleophilic attack at the electrophilic carbonyl carbon (C2) or the C5 position. This process provides access to valuable β-amino alcohol derivatives.

Strong bases like sodium hydroxide (B78521) can hydrolyze the oxazolidinone under forcing conditions, cleaving the carbamate to yield the corresponding 2-amino-1-(3-nitrophenyl)ethanol. vulcanchem.comnih.gov The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl group. Similarly, organometallic compounds such as Grignard reagents are effective for ring-opening. The organomagnesium species attacks the carbonyl group, leading to a ring-opened intermediate that, upon workup, yields a tertiary carboxylic amide. rsc.orgresearchgate.net This reaction expands the range of accessible products beyond simple amino alcohols.

The ring can also be opened by other nucleophiles. For instance, treatment of 2-oxazolidinones with potassium cyanide in the presence of a crown ether can yield 3-aminopropionitriles via nucleophilic attack at the C5 position, although aryl-substituted oxazolidinones with electron-withdrawing groups, such as a p-nitrophenyl group, have been reported to give very low yields of the desired product under these conditions. smolecule.com

Reagent(s)Reaction TypeProduct TypeReference
Sodium Hydroxide (NaOH)Base-mediated Hydrolysisβ-Amino alcohol vulcanchem.comnih.gov
Grignard Reagents (RMgX)Nucleophilic Addition/Ring-OpeningTertiary Carboxylic Amide rsc.orgresearchgate.net
Potassium Cyanide (KCN) / 18-crown-6Nucleophilic Ring-Opening3-Aminopropionitrile smolecule.com

Direct functionalization of the carbonyl group of the oxazolidinone ring without cleavage is challenging due to the stability of the cyclic carbamate structure. Most reactions involving nucleophilic attack at the carbonyl carbon lead to ring-opening. However, transformations that result in the formation of a new product by reaction at this site are documented.

As previously mentioned, the reaction with powerful organometallic nucleophiles like Grignard reagents represents a key functionalization of the carbonyl group. rsc.orgresearchgate.netrsc.org The initial step is the nucleophilic addition to the C=O bond, which then precipitates the cleavage of the ring.

Reductive cleavage of N-acyloxazolidinones, commonly used as chiral auxiliaries, demonstrates the reactivity of the ring's carbonyl group. While the primary reaction is often the reduction of the exocyclic acyl group, harsh reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) can attack the endocyclic carbonyl, leading to ring-opened by-products. bohrium.com This indicates that under strongly reducing conditions, the carbonyl can be transformed, ultimately leading to the corresponding amino alcohol after cleavage.

The nitrogen atom of the oxazolidinone ring, while not strongly nucleophilic due to the adjacent electron-withdrawing carbonyl group, can be functionalized through various substitution reactions, typically after deprotonation with a suitable base. These reactions are crucial for modifying the compound's properties or for its use in multi-step syntheses.

N-arylation can be achieved via nucleophilic aromatic substitution. For example, an oxazolidinone can be reacted with an activated aryl halide, such as 3,4-difluoronitrobenzene, in the presence of a base like potassium carbonate to yield the N-aryl product. psu.edu

N-acylation is another common transformation, providing access to N-acyl oxazolidinones which are valuable as chiral auxiliaries in asymmetric synthesis. wikipedia.org This can be accomplished using acylating agents like acid chlorides in the presence of a base. More advanced methods for acylating less nucleophilic N-heterocycles, which could be applicable here, involve systems like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) for one-pot direct acylation. researchgate.net DBU-catalyzed N-acylation has also been reported as an effective method. escholarship.org

Reactivity of the 3-Nitrophenyl Moiety

The 3-nitrophenyl group provides two primary sites for chemical transformation: the nitro group itself and the aromatic ring.

The reduction of the aromatic nitro group to an amino group is one of the most fundamental and useful transformations for this class of compounds. The resulting aniline (B41778) derivative, 4-(3-aminophenyl)-2-oxazolidinone, is a versatile intermediate for further functionalization, for example, in the synthesis of pharmaceuticals.

A wide array of reducing agents can accomplish this transformation. Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. vulcanchem.comgoogle.com Chemical reduction methods are also widely used. These include the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in HCl. google.com Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (NaBH₄) in the presence of a catalyst can also be effective. vulcanchem.comnih.gov For instance, the reduction of a similar compound, 3-(4-nitrophenyl)-1,3-oxazolidin-2-one, has been demonstrated using borohydride catalyzed by gold nanoclusters in an aqueous medium.

MethodReagent(s)Typical ConditionsReference
Catalytic HydrogenationH₂, Pd/CSolvent (e.g., MeOH, EtOH), RT-80°C, Pressure vulcanchem.comgoogle.com
Catalytic HydrogenationH₂, Raney NiAlcoholic solvent, Pressure, 25-80°C google.com
Metal/Acid ReductionSnCl₂ / HClAqueous or alcoholic media google.com
Metal/Acid ReductionFe / HClAqueous or alcoholic media google.com
Chemical ReductionSodium Dithionite (Na₂S₂O₄)Aqueous/organic biphasic system vulcanchem.com
Catalytic ReductionNaBH₄ / Au-NCsAqueous media, Room Temperature

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for which the nitrophenyl group is primed. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring toward attack by nucleophiles. vulcanchem.com This activation occurs by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.

The activating effect of the nitro group is most pronounced at the ortho and para positions relative to its location on the ring. In 2-Oxazolidinone (B127357), 4-(3-nitrophenyl)-, the nitro group is in the meta position with respect to the point of attachment to the oxazolidinone moiety. For an SNAr reaction to occur on the phenyl ring, a good leaving group (such as a halide) must be present at a position activated by the nitro group (i.e., ortho or para to it). In the parent compound, which lacks such a leaving group, direct SNAr by displacement of a hydride ion is not a typical reaction pathway. However, the presence of the nitro group would strongly facilitate SNAr if a leaving group were present at the C2, C4, or C6 positions of the phenyl ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions introduce a functional group onto an aromatic ring. The substitution pattern is governed by the electronic properties of the substituents already present on the ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the case of 2-Oxazolidinone, 4-(3-nitrophenyl)-, the phenyl ring is substituted with two groups: the oxazolidinone moiety and a nitro group.

The nitro group is a strong electron-withdrawing group and a powerful deactivator of the aromatic ring towards electrophilic attack. masterorganicchemistry.com It directs incoming electrophiles to the meta position relative to itself. masterorganicchemistry.com The 4-position of the phenyl ring is attached to the oxazolidinone ring. The directing influence of the 4-oxazolidinone (B12829736) substituent is less straightforward and can be considered as a substituted alkyl group. Alkyl groups are generally weak activating groups and ortho, para-directors. libretexts.org

Therefore, the regioselectivity of electrophilic aromatic substitution on the 3-nitrophenyl ring of 2-Oxazolidinone, 4-(3-nitrophenyl)- will be a balance of these directing effects. The strong deactivating and meta-directing effect of the nitro group is expected to dominate, making further substitution on the aromatic ring challenging and likely to occur at positions meta to the nitro group (positions 2, 4, and 6 relative to the nitro group). However, the position already occupied by the oxazolidinone ring (position 4) and steric hindrance will influence the final substitution pattern.

Due to the deactivating nature of the nitro group, forcing conditions, such as high temperatures and strong acid catalysts, would likely be required for any electrophilic aromatic substitution to occur. The inherent reactivity of the oxazolidinone ring under such harsh conditions may lead to undesired side reactions.

Transformations at the 4-Position of the Oxazolidinone Ring

The substituent at the 4-position of the oxazolidinone ring, in this case, the 3-nitrophenyl group, is a primary site for chemical modifications.

The most significant and widely utilized reaction of the 3-nitrophenyl group is the reduction of the nitro moiety to an amine. This transformation is a key step in the synthesis of various biologically active compounds, as the resulting amino group can be further functionalized.

The reduction of the nitro group can be achieved using several methods, with catalytic hydrogenation being one of the most common. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. google.comgoogle.com Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acidic medium can also be employed. google.com A combination of sodium borohydride (NaBH₄) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in an aqueous acetonitrile (B52724) solution has been shown to be an efficient system for the reduction of nitroarenes to their corresponding anilines. asianpubs.org

The resulting 4-(3-aminophenyl)-2-oxazolidinone is a versatile intermediate. The newly formed amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.

Table 1: Conditions for the Reduction of the Nitro Group in Aryl-Oxazolidinones
Starting MaterialReagents and ConditionsProductYieldReference
(S)-4-(4-nitrobenzyl)-1,3-oxazolidin-2-one5% Pd-C, H₂(S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-oneNot specified google.com
N-(3-nitro-4-substituted-phenyl)-2-oxazolidinonesRaney Nickel, H₂, THF/H₂ON-(3-amino-4-substituted-phenyl)-2-oxazolidinonesNot specified google.com
NitroarenesNaBH₄, NiCl₂·6H₂O, CH₃CN/H₂O, Room TemperatureAnilinesHigh asianpubs.org

While specific examples of rearrangement reactions involving 2-Oxazolidinone, 4-(3-nitrophenyl)- are not extensively documented, the oxazolidinone scaffold can participate in rearrangement processes. One notable example is the oxidative rearrangement of α,β-unsaturated γ-lactams to vicinally substituted 2-oxazolidinones. nih.gov This reaction proceeds through a proposed sequence of a Baeyer-Villiger oxidation, epoxidation, and a concerted rearrangement. nih.gov The presence of a substituent at the 4-position of the precursor lactam was found to be crucial for the diastereospecificity of the rearrangement. nih.gov Although this is a synthetic route to oxazolidinones rather than a reaction of a pre-formed one, it highlights the potential for rearrangements within this heterocyclic system under oxidative conditions.

Cascade and Multicomponent Reactions Incorporating the 2-Oxazolidinone, 4-(3-nitrophenyl)- Scaffold

Cascade and multicomponent reactions (MCRs) are efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants. ijisrt.comslideshare.netresearchgate.net The 2-oxazolidinone scaffold, including derivatives like 4-(3-nitrophenyl)-2-oxazolidinone, can be both a product of and a participant in such reactions.

For instance, the synthesis of functionalized oxazolidinones can be achieved through multicomponent reactions. One approach involves the reaction of an unactivated ester, an epoxide, and an amine, mediated by an organobase. A variation of this method, using dimethyl carbonate in place of the ester, provides access to oxazolidinone derivatives.

While specific MCRs starting with or forming 2-Oxazolidinone, 4-(3-nitrophenyl)- are not abundantly reported, the general principles of MCRs suggest its potential utility. For example, the amino group of 4-(3-aminophenyl)-2-oxazolidinone, obtained from the reduction of the nitro compound, could serve as a component in isocyanide-based MCRs, such as the Ugi or Passerini reactions, to generate diverse molecular scaffolds. ijisrt.com

Spectroscopic and Structural Elucidation of 2 Oxazolidinone, 4 3 Nitrophenyl

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 2-Oxazolidinone (B127357), 4-(3-nitrophenyl)-, the spectrum is expected to show characteristic absorption bands corresponding to its distinct structural features: the oxazolidinone ring and the 3-nitrophenyl group.

Key expected FT-IR absorption bands include:

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the oxazolidinone ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxazolidinone ring are expected just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band, characteristic of the cyclic carbamate (B1207046) (lactone) carbonyl group in the oxazolidinone ring, is anticipated in the range of 1740-1760 cm⁻¹. vulcanchem.com

NO₂ Stretching: The presence of the nitro group is confirmed by two distinct bands: an asymmetric stretching vibration around 1520-1540 cm⁻¹ and a symmetric stretching vibration near 1340-1350 cm⁻¹. openbiotechnologyjournal.com

C-N Stretching: Vibrations for the C-N bond are expected in the fingerprint region.

C-O Stretching: The C-O-C stretch of the oxazolidinone ether linkage would also appear in the fingerprint region, typically between 1000-1200 cm⁻¹.

Table 1: Expected FT-IR Spectral Data for 2-Oxazolidinone, 4-(3-nitrophenyl)-

Vibrational Mode Expected Frequency (cm⁻¹) Functional Group
N-H Stretch 3300 - 3400 Oxazolidinone Ring
Aromatic C-H Stretch > 3000 Nitrophenyl Ring
Aliphatic C-H Stretch < 3000 Oxazolidinone Ring
C=O Stretch (Carbamate) 1740 - 1760 Oxazolidinone Ring
Asymmetric NO₂ Stretch 1520 - 1540 Nitro Group
Symmetric NO₂ Stretch 1340 - 1350 Nitro Group

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and non-polar bonds. For 2-Oxazolidinone, 4-(3-nitrophenyl)-, the Raman spectrum would be useful for identifying the aromatic ring and nitro group vibrations. The symmetric stretching of the nitro group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1340-1350 cm⁻¹. spectroscopyonline.com The aromatic ring vibrations, especially the ring-breathing modes, would also be prominent. Differences in the Raman spectra of various crystalline forms, or polymorphs, can reveal changes in intermolecular interactions. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon and proton framework of an organic molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For 2-Oxazolidinone, 4-(3-nitrophenyl)-, the spectrum would show distinct signals for the protons on the oxazolidinone ring and the nitrophenyl ring.

The expected signals are:

Aromatic Protons: The 3-nitrophenyl group has four protons, which would appear in the aromatic region (δ 7.5-8.5 ppm). Due to the meta substitution, complex splitting patterns (e.g., triplet, doublet of doublets, and a broad singlet) are expected.

Oxazolidinone Protons: The three protons on the oxazolidinone ring would constitute an AMX or ABX spin system.

The single proton at the C4 position (CH), being adjacent to the aromatic ring, would likely appear as a multiplet (e.g., a triplet or doublet of doublets) around δ 5.0-5.5 ppm.

The two protons at the C5 position (CH₂) are diastereotopic and would appear as two separate multiplets, likely in the δ 4.0-4.8 ppm range.

N-H Proton: The proton attached to the nitrogen (N-H) would appear as a broad singlet, with its chemical shift being solvent-dependent, typically in the range of δ 5.0-7.0 ppm.

Table 2: Expected ¹H NMR Spectral Data for 2-Oxazolidinone, 4-(3-nitrophenyl)- (in CDCl₃)

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
N-H 5.0 - 7.0 broad singlet
C4-H 5.0 - 5.5 multiplet
C5-H₂ 4.0 - 4.8 2 x multiplet
Phenyl H 7.5 - 8.5 multiplet

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. 2-Oxazolidinone, 4-(3-nitrophenyl)- has nine distinct carbon atoms, and its ¹³C NMR spectrum is expected to show nine unique signals.

The expected chemical shifts are:

Carbonyl Carbon (C=O): The carbamate carbonyl carbon (C2) is the most deshielded, appearing far downfield, typically around δ 155-160 ppm.

Aromatic Carbons: The six carbons of the 3-nitrophenyl ring would appear in the δ 120-150 ppm region. The carbon attached to the nitro group (C-NO₂) would be one of the two quaternary signals and appear around δ 148 ppm. The carbon attached to the oxazolidinone ring (C-C4) would be the other quaternary signal.

Oxazolidinone Carbons: The C4 carbon, attached to the phenyl ring, is expected around δ 70-75 ppm. The C5 carbon is expected further upfield, around δ 45-50 ppm.

Table 3: Expected ¹³C NMR Spectral Data for 2-Oxazolidinone, 4-(3-nitrophenyl)- (in CDCl₃)

Carbon Expected Chemical Shift (δ, ppm)
C2 (C=O) 155 - 160
Phenyl C-NO₂ ~148
Phenyl C-C4 140 - 145
Phenyl CH 120 - 135
C4 70 - 75
C5 45 - 50

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings, confirming the connectivity between the C4-H and C5-H₂ protons on the oxazolidinone ring, as well as the coupling network among the four aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon signal to which it is directly attached. This would definitively assign the signals for C4/H4, C5/H₂, and the aromatic CH groups.

These advanced techniques, used in combination, provide a comprehensive and definitive structural proof of 2-Oxazolidinone, 4-(3-nitrophenyl)-.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone in the structural analysis of 2-Oxazolidinone, 4-(3-nitrophenyl)-, providing precise molecular weight determination and insights into its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of 2-Oxazolidinone, 4-(3-nitrophenyl)-. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS distinguishes the target compound from other molecules with the same nominal mass. This technique is crucial for confirming the molecular formula, C9H8N2O4. The high-resolution capability allows for the differentiation of the molecular ion from potential isobaric interferences, ensuring a high degree of confidence in the compound's identification.

HRMS Data for 2-Oxazolidinone, 4-(3-nitrophenyl)-
Molecular Formula C9H8N2O4
Calculated m/z 208.0484
Observed m/z Varies by experiment

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the analysis of volatile and thermally stable derivatives of 2-Oxazolidinone, 4-(3-nitrophenyl)-. While the parent compound may require derivatization to enhance its volatility for GC analysis, this technique provides detailed information about its fragmentation patterns upon electron ionization. The resulting mass spectrum is a molecular fingerprint, characterized by a specific set of fragment ions that can be used for structural elucidation and confirmation. Common fragmentation pathways for related oxazolidinone structures often involve the cleavage of the oxazolidinone ring and the loss of the nitro group.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for the analysis of 2-Oxazolidinone, 4-(3-nitrophenyl)- in complex matrices. This method combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. LC-MS/MS is particularly useful for identifying and quantifying the compound in biological samples or reaction mixtures without the need for extensive sample cleanup or derivatization. In tandem mass spectrometry (MS/MS), the precursor ion corresponding to the protonated molecule [M+H]+ of 2-Oxazolidinone, 4-(3-nitrophenyl)- is selected and subjected to collision-induced dissociation (CID). This process generates a series of product ions that are characteristic of the molecule's structure, providing a high degree of certainty in its identification.

Chiroptical Spectroscopy for Stereochemical Assignment

Due to the presence of a stereocenter at the C4 position of the oxazolidinone ring, 2-Oxazolidinone, 4-(3-nitrophenyl)- can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for the assignment of the absolute configuration of these stereoisomers.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the atoms and chromophores in the molecule. By comparing the experimentally measured ECD spectrum of an enantiomer of 2-Oxazolidinone, 4-(3-nitrophenyl)- with spectra predicted from quantum chemical calculations for both the (R) and (S) configurations, the absolute configuration can be unambiguously determined. The nitrophenyl group acts as a key chromophore, and its electronic transitions significantly contribute to the ECD spectrum.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For oxazolidinone derivatives, this technique provides invaluable information on molecular geometry, conformation, and the intermolecular forces that govern the crystal packing.

While data for 2-Oxazolidinone, 4-(3-nitrophenyl)- is not available, the crystal structure of the related compound, (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, has been determined and offers significant insights. The analysis reveals the solid-state conformation and the intricate network of non-covalent interactions that dictate its supramolecular assembly. The crystallographic data for this analogue provides a robust model for understanding the structural chemistry of this class of compounds.

Crystal Data and Structure Refinement for (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
ParameterValue
Empirical FormulaC₁₀H₉ClN₂O₄ nih.gov
Formula Weight256.64 g/mol nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁ iucr.org
a (Å)7.2372 (1) nih.gov
b (Å)6.6726 (1) nih.gov
c (Å)11.7126 (2) nih.gov
β (°)106.715 (1) nih.gov
Volume (ų)541.71 (1) nih.gov
Z2 nih.gov
Temperature (K)296 nih.gov

The molecular structure of (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one reveals specific conformational features of the constituent rings. The five-membered oxazolidinone ring is nearly planar, with a mean deviation from planarity of 0.0204 (8) Å and a maximum deviation of 0.0328 (8) Å. nih.govresearchgate.net This planarity suggests some degree of sp² hybridization at the ring nitrogen, contributing to a more rigid core structure.

The spatial relationship between the oxazolidinone ring and the nitrophenyl group is defined by a significant dihedral angle. The angle between the mean plane of the oxazolidinone ring and the benzene (B151609) ring is 56.21 (3)°. nih.govresearchgate.net This twisted orientation minimizes steric hindrance between the two ring systems. Furthermore, the nitro group itself is slightly twisted out of the plane of the benzene ring, with a dihedral angle of 6.79 (3)°. nih.govresearchgate.net This minor twist is common in nitrophenyl derivatives and can influence the electronic and packing interactions of the molecule.

Key Dihedral Angles for (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
DescriptionAngle (°)
Oxazolidinone Plane vs. Phenyl Ring Plane56.21 (3) nih.govresearchgate.net
Nitro Group vs. Phenyl Ring Plane6.79 (3) nih.govresearchgate.net

The crystal packing of (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one is dominated by a combination of hydrogen bonds and other non-covalent interactions, which assemble the molecules into a stable three-dimensional network.

The most prominent interaction is an N—H⋯O hydrogen bond, which links molecules in a head-to-tail fashion into infinite zigzag chains that extend along the b-axis of the crystal lattice. nih.goviucr.org These chains are further stabilized by N—O⋯π stacking interactions between the nitro group of one molecule and the phenyl ring of an adjacent molecule in the chain. nih.govresearchgate.net The distances between one of the nitro-group oxygen atoms and the centroid of the aromatic ring are 3.238 (1) Å and 3.478 (1) Å, indicating a significant stabilizing force. nih.goviucr.org

Theoretical and Computational Investigations of 2 Oxazolidinone, 4 3 Nitrophenyl

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental characteristics of 2-Oxazolidinone (B127357), 4-(3-nitrophenyl)-. These methods, which are based on the principles of quantum mechanics, allow for the prediction of molecular properties and reactivity without the need for direct experimental measurement.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including 2-Oxazolidinone, 4-(3-nitrophenyl)-. DFT calculations focus on the electron density to determine the ground-state properties of a system. nih.gov

Studies employing DFT have revealed that the electron-withdrawing nature of the 3-nitro group significantly influences the electronic distribution within the molecule. This is evident from calculations of molecular orbital energies and electron density maps. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors related to a molecule's reactivity. researchgate.net A low HOMO-LUMO energy gap is often associated with higher chemical reactivity. researchgate.netresearchgate.net

The reactivity of related oxazolidinone derivatives has been analyzed using various DFT-based descriptors, such as local softness, electrophilicity, and chemical hardness. These parameters provide a quantitative measure of the molecule's propensity to engage in chemical reactions.

Computational Prediction of Spectroscopic Parameters (e.g., IR, NMR, ECD)

Computational methods have been successfully employed to predict various spectroscopic parameters for oxazolidinone derivatives, aiding in their structural characterization.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. For analogous oxazolidinones, characteristic IR absorption bands for the carbonyl (C=O) stretch are predicted in the range of 1740–1760 cm⁻¹, and the asymmetric NO₂ stretch is predicted between 1520–1540 cm⁻¹. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts through computational methods like the Gauge-Independent Atomic Orbital (GIAO) method has proven to be a valuable tool. acs.org For related heterocyclic compounds, theoretical calculations of ¹H and ¹³C chemical shifts have shown good agreement with experimental data. csic.es

Electronic Circular Dichroism (ECD): ECD spectroscopy is particularly useful for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) calculations can be used to simulate ECD spectra, which can then be compared with experimental spectra to assign the stereochemistry. nih.gov

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of 2-Oxazolidinone, 4-(3-nitrophenyl)- play a crucial role in its chemical behavior.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, are also significant. baranlab.org The orientation of the lone pairs on the oxygen and nitrogen atoms of the oxazolidinone ring, as well as the π-system of the nitrophenyl group, can lead to stabilizing or destabilizing interactions that favor certain conformations. For instance, gauche interactions between substituents can influence the conformational bias of the molecule. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the mechanisms of chemical reactions involving oxazolidinone derivatives. rsc.org These studies provide a detailed picture of the reaction pathway, including the identification of intermediates and transition states.

Transition State Characterization and Energy Barriers

A key aspect of mechanistic studies is the characterization of transition states, which are the highest energy points along the reaction coordinate. nih.gov By calculating the structure and energy of the transition state, it is possible to determine the activation energy or energy barrier of a reaction. nih.govbeilstein-journals.org

For reactions involving oxazolidinones, computational methods have been used to model various transformations, such as cycloaddition reactions and ring-opening processes. researchgate.netmdpi.com These calculations can help to explain the observed regioselectivity and stereoselectivity of a reaction by comparing the energy barriers of different possible pathways. acs.org For example, in some reactions, the formation of a specific isomer is favored because the transition state leading to that product is lower in energy.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

The following table illustrates typical HOMO-LUMO energy gaps and related electronic properties for analogous nitrophenyl-containing heterocyclic compounds, as determined by DFT calculations. These values provide a reasonable approximation for what can be expected for 2-Oxazolidinone, 4-(3-nitrophenyl)-.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method/Basis Set
(E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one---HF/6-31G(d), B3LYP/6-31G(d), B3LYP/6-311++G(d,p) researchgate.net
(E)-3-(4-Bromothiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one--3.3886TD-DFT/B3LYP semanticscholar.org
1-(3-nitrophenyl)-1H-pyrrole-2,5-dione--3.2-FMO Analysis

Data for illustrative purposes based on structurally related compounds.

The HOMO-LUMO gap is a key descriptor in quantitative structure-activity relationship (QSAR) studies of bioactive molecules, including oxazolidinones. nih.gov A comprehensive FMO analysis of 2-Oxazolidinone, 4-(3-nitrophenyl)- would elucidate the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), thereby predicting its behavior in chemical reactions and biological interactions.

Molecular Dynamics Simulations

For bioactive compounds like oxazolidinones, MD simulations are instrumental in understanding their interactions with biological targets, such as the bacterial ribosome. mdpi.combeilstein-journals.org These simulations can reveal the preferred binding conformations and the key interactions that stabilize the drug-receptor complex. While specific MD simulation studies for 2-Oxazolidinone, 4-(3-nitrophenyl)- are not extensively documented, research on other oxazolidinone antibiotics provides a framework for how such studies would be conducted and the insights they would offer. researchgate.net

MD simulations of oxazolidinone derivatives complexed with their biological targets often involve the following steps:

System Setup: The initial coordinates of the oxazolidinone and the target macromolecule (e.g., a ribosomal subunit) are placed in a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to achieve a stable starting point for the production simulation.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations and dynamics.

Analysis: The trajectory from the production run is analyzed to determine various properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and intermolecular interactions like hydrogen bonds.

The following table outlines the typical parameters and outputs of an MD simulation for a bioactive oxazolidinone.

ParameterDescriptionTypical Values/Outputs
Force Field A set of parameters describing the potential energy of the system.AMBER, OPLS-AA, CHARMM beilstein-journals.org
Solvent Model A model for the water molecules used to solvate the system.TIP3P, SPC/E
Simulation Time The duration of the production MD run.100 ns - 1 µs
RMSD A measure of the average distance between the atoms of superimposed structures.Analysis of protein and ligand stability.
RMSF A measure of the displacement of each atom from its average position.Identification of flexible loops and residues.
Binding Free Energy Calculation of the free energy change upon ligand binding.MM/PBSA, MM/GBSA calculations. researchgate.net

MD simulations can provide critical information on how the 3-nitrophenyl substituent of 2-Oxazolidinone, 4-(3-nitrophenyl)- influences its binding affinity and selectivity for its target. The conformational flexibility of the phenyl ring and the interactions of the nitro group can be elucidated, offering a dynamic perspective that complements the static picture provided by methods like X-ray crystallography. Such computational insights are invaluable for the optimization of lead compounds in drug discovery. mdpi.com

Advanced Synthetic Applications and Utility of 2 Oxazolidinone, 4 3 Nitrophenyl Scaffolds

Intermediates in the Synthesis of Complex Organic Molecules

Beyond their role as transient chiral directors, oxazolidinone scaffolds are valuable synthetic intermediates that are often incorporated as a core structural motif in complex, biologically active molecules. nih.gov The inherent stability and functionality of the oxazolidinone ring make it a versatile building block in medicinal chemistry and natural product synthesis. nih.gov

The 2-oxazolidinone (B127357) ring is a privileged scaffold found in numerous pharmaceuticals, most notably in the oxazolidinone class of antibiotics like Linezolid. nih.gov As such, substituted oxazolidinones serve as crucial precursors for the synthesis of new therapeutic agents and other nitrogen-containing heterocycles. researchgate.netorganic-chemistry.orgnih.gov

Nitrophenyl-substituted heterocycles are important synthetic targets due to the versatile chemistry of the nitro group, which can be reduced to an amine or otherwise transformed. nih.gov While direct examples of synthesis starting from 2-Oxazolidinone, 4-(3-nitrophenyl)- are not detailed in the available literature, a closely related compound demonstrates the potential utility of such scaffolds. Specifically, (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate, which bears the isomeric 4-nitrophenyl group, has been shown to undergo reaction with lithium hydroxide (B78521) to form [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol. researchgate.net Aziridines are highly valuable, strained three-membered nitrogen heterocycles that serve as versatile intermediates for the synthesis of amino alcohols, diamines, and other complex nitrogen-containing molecules. researchgate.net This transformation highlights the potential of nitrophenyl-substituted oxazolidinones to act as precursors to other important and biologically relevant heterocyclic scaffolds.

Building Blocks for Advanced Heterocyclic Systems

The inherent reactivity of the 2-oxazolidinone core, coupled with the electronic properties of the 3-nitrophenyl substituent, makes 4-(3-nitrophenyl)-2-oxazolidinone a valuable precursor for the synthesis of a variety of advanced heterocyclic systems. The oxazolidinone ring can undergo several transformations, including ring-opening reactions and participation in cycloaddition reactions, to afford novel heterocyclic structures.

One of the key synthetic strategies involves the use of the oxazolidinone as a chiral auxiliary to control stereochemistry in asymmetric synthesis, which is crucial for the biological activity of many heterocyclic compounds. For instance, N-acylated derivatives of similar chiral oxazolidinones have been employed in asymmetric [3+2] cycloaddition reactions to generate stereochemically defined isoxazolidines. This approach leverages the chiral environment of the oxazolidinone to direct the approach of the reacting species, leading to high diastereoselectivity.

Furthermore, the oxazolidinone ring can be opened under various conditions to provide access to functionalized intermediates that can be cyclized to form different heterocyclic rings. For example, reductive cleavage of the oxazolidinone ring can yield amino alcohol derivatives. These intermediates are pivotal in the synthesis of a wide range of nitrogen-containing heterocycles, such as piperidines, pyrrolidines, and morpholines, which are prevalent in many pharmaceutical agents.

The 3-nitrophenyl group also plays a crucial role in the synthetic utility of this scaffold. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the introduction of a wide array of substituents or the construction of fused heterocyclic systems. For example, the resulting aniline (B41778) derivative can be used in condensation reactions with dicarbonyl compounds to form quinolines or with other bifunctional reagents to construct benzodiazepines or other fused heterocyples.

A summary of potential heterocyclic systems accessible from 2-oxazolidinone, 4-(3-nitrophenyl)- is presented in the table below.

Starting Material MoietyReaction TypeResulting Heterocyclic SystemPotential Significance
N-Acylated OxazolidinoneAsymmetric [3+2] CycloadditionIsoxazolidinesCore of various bioactive molecules
Oxazolidinone RingRing-Opening/Reductive CleavageAmino alcoholsPrecursors to Piperidines, Pyrrolidines, Morpholines
3-Nitrophenyl GroupReduction to AmineAnilinesPrecursors to Quinolines, Benzodiazepines

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The 4-(3-nitrophenyl)-2-oxazolidinone scaffold provides a robust platform for the design and synthesis of diverse derivatives for structure-activity relationship (SAR) studies. The ability to systematically modify different parts of the molecule allows for a thorough investigation of the structural requirements for a desired biological activity.

Chemical modification strategies can be focused on three primary regions of the molecule: the 3-nitrophenyl ring, the oxazolidinone core, and the substituents on the oxazolidinone nitrogen.

Modification of the 3-Nitrophenyl Ring: The nitro group at the 3-position is a key site for modification.

Reduction and subsequent derivatization: As mentioned previously, the nitro group can be reduced to an amine. This amino group can then be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, introducing a wide range of functional groups with varying electronic and steric properties.

Modification of the aromatic ring: The phenyl ring itself can be further substituted with various groups such as halogens, alkyls, or alkoxy groups to probe the effect of electronics and lipophilicity on biological activity.

Modification of the Oxazolidinone Core: While modifications to the core are less common, they can provide valuable SAR data.

Substitution at the 5-position: Introducing substituents at the 5-position of the oxazolidinone ring can influence the stereochemical presentation of the 4-(3-nitrophenyl) group and impact binding to biological targets.

Ring modifications: Although synthetically challenging, replacement of the oxygen atom with sulfur to form a thiazolidin-2-one or modification of the carbonyl group can lead to significant changes in biological activity.

Modification of the Oxazolidinone Nitrogen (N3): The nitrogen atom of the oxazolidinone ring is a common point for derivatization.

Acylation and Alkylation: The N-H group can be readily acylated or alkylated to introduce a variety of substituents. This is a widely used strategy in the development of oxazolidinone-based antibacterial agents like linezolid. The nature of the substituent at this position can profoundly affect the compound's pharmacokinetic and pharmacodynamic properties.

A systematic approach to these modifications allows for the generation of a library of compounds, which can then be screened for biological activity. The resulting data helps in building a comprehensive SAR model, guiding the design of more potent and selective compounds.

Modification SiteType of ModificationPotential Impact on Activity
3-Nitrophenyl RingReduction of nitro group and derivatizationAltered electronic properties, hydrogen bonding capacity
3-Nitrophenyl RingAromatic substitutionModified lipophilicity and steric interactions
Oxazolidinone CoreSubstitution at C5Changes in stereochemistry and target binding
Oxazolidinone NitrogenAcylation/AlkylationModulation of pharmacokinetic and pharmacodynamic properties

Functional Material Precursors

While the primary focus of research on 2-oxazolidinone, 4-(3-nitrophenyl)- has been in the pharmaceutical and life sciences sectors, its chemical functionality also suggests potential applications as a precursor in the development of functional materials. The presence of reactive functional groups, such as the nitro group and the secondary amine in the oxazolidinone ring, allows for its incorporation into polymeric structures or surface coatings.

In Polymer Development: The bifunctional nature of derivatives of 4-(3-nitrophenyl)-2-oxazolidinone makes them interesting candidates as monomers for polymerization reactions. For example, after reduction of the nitro group to an amine, the resulting amino-substituted oxazolidinone could potentially be used in the synthesis of polyamides or polyurethanes. The rigid oxazolidinone ring and the aromatic group would be incorporated into the polymer backbone, potentially imparting unique thermal and mechanical properties to the resulting material.

Furthermore, the oxazolidinone ring itself can be a site for ring-opening polymerization (ROP). Although less common for 2-oxazolidinones compared to other cyclic esters or lactams, under specific catalytic conditions, ROP could lead to the formation of poly(amino alcohol) derivatives. These polymers, with their regularly spaced functional groups, could have applications in areas such as drug delivery or as chelating agents for metals.

In Coating Development: The ability to functionalize the 4-(3-nitrophenyl)-2-oxazolidinone scaffold allows for its use in creating specialized coatings. For instance, derivatives with appropriate functional groups could be grafted onto surfaces to modify their properties. The presence of the polar oxazolidinone ring and the potential for hydrogen bonding could enhance adhesion to various substrates. The nitrophenyl group could also be utilized to impart specific optical or electronic properties to the coating.

While the exploration of 2-Oxazolidinone, 4-(3-nitrophenyl)- as a functional material precursor is still in its nascent stages, the chemical versatility of this compound suggests a promising avenue for future research in materials science.

Application AreaPotential Role of 2-Oxazolidinone, 4-(3-nitrophenyl)-Resulting Material TypePotential Properties
Polymer SynthesisMonomer (after functionalization)Polyamides, PolyurethanesEnhanced thermal and mechanical stability
Polymer SynthesisInitiator for Ring-Opening PolymerizationPoly(amino alcohols)Functional polymers for drug delivery or chelation
Coating DevelopmentSurface modifying agentFunctionalized surfacesImproved adhesion, specific optical/electronic properties

Emerging Research and Future Perspectives on 2 Oxazolidinone, 4 3 Nitrophenyl

Development of Novel and Efficient Synthetic Routes

The synthesis of 4-aryl-2-oxazolidinones, including the 4-(3-nitrophenyl) analog, has evolved significantly, moving beyond traditional methods to embrace more efficient and versatile strategies. A primary goal is to improve yields, reduce reaction times, and utilize readily available, less hazardous starting materials.

Key modern synthetic approaches include:

Metal-Catalyzed Cycloadditions: Various transition metals are employed to catalyze the formation of the oxazolidinone ring. Silver-catalyzed reactions of propargylic amines with carbon dioxide provide excellent yields under mild conditions. organic-chemistry.org Similarly, tetraarylphosphonium salts have been introduced as effective bifunctional organocatalysts for the [3+2] coupling reaction between isocyanates and epoxides, offering high regioselectivity. organic-chemistry.org

Carbon Dioxide as a C1 Source: The use of CO2 as an abundant and non-toxic C1 building block is a focus of green chemistry. Methods involving the electrochemically mediated carboxylative cyclization of allylic amines with CO2 have been developed to produce 2-oxazolidinones. organic-chemistry.org Another approach uses a catalytic system of a binuclear tridentate copper(I) complex for the synthesis from various propargylic amines and CO2. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of 2-oxazolidinone (B127357) derivatives. For instance, the reaction of urea (B33335) and ethanolamine (B43304) reagents can be efficiently carried out under microwave irradiation in a chemical paste medium. organic-chemistry.org This technique often leads to shorter reaction times and improved yields compared to conventional heating. nih.govresearchgate.net

Non-Phosgene Routes: To avoid the high toxicity of phosgene (B1210022), several alternative routes have been developed. These include the oxidative carbonylation of β-aminoalcohols and the carbonylation of β-aminoalcohols using dialkyl carbonates. ionike.com A particularly efficient method involves the reaction of epoxides and carbamates using binary Mg/Fe oxides as a magnetically separable and reusable catalyst. ionike.com

Synthetic MethodKey Reagents/CatalystsKey AdvantagesReference
Metal-Catalyzed N-ArylationPalladium or Copper catalysts, Aryl halidesGood yields, versatile for 3-aryl derivatives. organic-chemistry.orgmdpi.com
Cycloaddition with CO2Silver or Copper catalysts, Propargylic aminesUtilizes an abundant, non-toxic C1 source; mild conditions. organic-chemistry.org
Microwave-Assisted SynthesisUrea, EthanolamineRapid reaction times, often improved yields. organic-chemistry.orgnih.gov
Reaction of Epoxides & CarbamatesBinary Mg/Fe oxidesAvoids toxic phosgene, catalyst is reusable. ionike.com

Exploration of Unconventional Reactivity Patterns

Research is expanding beyond the use of 4-(3-nitrophenyl)-2-oxazolidinone as a stable scaffold to explore its latent reactivity. The interplay between the oxazolidinone ring and the electron-withdrawing nitrophenyl group can lead to unique chemical transformations. One notable area of investigation involves the strategic opening of the heterocyclic ring to generate new molecular structures.

A significant example is the reaction of a closely related derivative, (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate, with lithium hydroxide (B78521). researchgate.net This reaction does not proceed as a simple hydrolysis but instead results in the opening of the 2-oxazolidinone ring and the concomitant formation of a [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol. researchgate.net This transformation highlights a sophisticated reactivity pattern where the oxazolidinone acts as a precursor to a different heterocyclic system, the aziridine (B145994) ring, which is another valuable building block in organic synthesis. Such unconventional reactions open new avenues for creating complex molecular architectures from oxazolidinone precursors.

Integration with Flow Chemistry and Automated Synthesis

To meet the demands for scalable, safe, and efficient chemical manufacturing, the synthesis of oxazolidinone derivatives is being integrated with continuous flow chemistry. This technology offers superior control over reaction parameters, enhances safety by minimizing the volume of hazardous reagents at any given time, and facilitates easier scale-up compared to traditional batch processes. maynoothuniversity.ie

A prominent example is the organocatalytic continuous flow synthesis of 2-substituted oxazolidinones using carbon dioxide. rsc.orgiciq.org In this system, a polystyrene-supported catalyst is packed into a reactor column. rsc.orgiciq.org A solution of the starting materials (e.g., epoxy amines) is then continuously pumped through the heated column, where the reaction occurs. This setup allows for:

High Recyclability: The immobilized catalyst remains in the reactor and can be used for extended periods without significant loss of activity. rsc.org

Improved Safety: The continuous process handles potentially reactive intermediates in small, controlled volumes.

Simplified Purification: The product flows out of the reactor, while the catalyst remains behind, often yielding a cleaner product stream that requires minimal downstream purification.

The successful application of flow chemistry demonstrates a significant step towards the automated and large-scale production of 4-(3-nitrophenyl)-2-oxazolidinone and its analogs. mdpi.com

Advanced Characterization Techniques for Complex Derivatization Products

As increasingly complex derivatives of 4-(3-nitrophenyl)-2-oxazolidinone are synthesized, advanced analytical techniques are crucial for unambiguous structure elucidation and conformational analysis.

X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure, including its absolute configuration at chiral centers. For oxazolidinone derivatives, crystallographic studies have been used to determine key structural features such as the near-planar conformation of the oxazolidinone ring and the dihedral angle between the ring and the substituted phenyl group. researchgate.net This information is vital for understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are routine, more advanced NMR experiments are used to probe subtle structural and dynamic properties. Transferred Nuclear Overhauser Enhancement (TRNOE) experiments, for example, are used to study the conformation of oxazolidinone molecules when they are weakly bound to large macromolecules, such as bacterial ribosomes. nih.govnih.gov These studies have shown that active oxazolidinones often adopt an extended conformation when bound to their biological target. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of novel derivatives. It provides highly accurate mass measurements, allowing for the confident determination of molecular formulas, which is a critical step in the characterization of new chemical entities.

Computational Design of New 4-(3-nitrophenyl)-2-Oxazolidinone Analogs with Specific Chemical Profiles

Computational chemistry has become an indispensable tool for accelerating the design of new molecules with desired properties, thereby reducing the time and cost associated with trial-and-error laboratory synthesis. For oxazolidinone analogs, several in silico techniques are being applied. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-nitrophenyl)-2-oxazolidinone, and what critical parameters influence yield?

  • Methodological Answer : The synthesis of 4-(3-nitrophenyl)-2-oxazolidinone derivatives often involves cyclization reactions or the use of chiral auxiliaries. For example, fluorinated oxazolidinones are synthesized via nucleophilic substitution or coupling reactions, where temperature control (e.g., 0–5°C for intermediates) and catalysts like triethylamine are critical for yield optimization . Advanced Organic Chemistry (Carey & Sundberg) highlights the importance of protecting groups and stereochemical control during ring-closing steps . Key parameters include solvent polarity (e.g., dichloromethane vs. DMF), reaction time, and the electronic effects of the nitro group on intermediate stability .

Q. How should researchers safely handle and store 4-(3-nitrophenyl)-2-oxazolidinone to minimize degradation and exposure risks?

  • Methodological Answer : Safety protocols for oxazolidinones align with general hazardous chemical guidelines. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid skin contact and inhalation. Storage at 2–8°C in airtight, light-resistant containers prevents degradation . Stability studies suggest avoiding prolonged exposure to moisture, as hydrolysis of the oxazolidinone ring may occur .

Q. Which spectroscopic techniques are essential for characterizing 4-(3-nitrophenyl)-2-oxazolidinone, and how should data be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions. For instance, the nitro group’s deshielding effect on adjacent protons in the phenyl ring appears as a downfield shift (~7.5–8.5 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretching (~1750 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns indicating cleavage of the oxazolidinone ring .

Advanced Research Questions

Q. What strategies resolve contradictions between NMR and X-ray crystallography data for 4-(3-nitrophenyl)-2-oxazolidinone derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). For example, chair-boat conformational flexibility in the oxazolidinone ring may lead to averaged NMR signals but fixed X-ray geometries . Computational modeling (DFT or MD simulations) reconciles these by predicting dominant conformers in solution . Cross-validation with NOESY (for spatial proximity) and temperature-dependent NMR studies further clarifies dynamic behavior .

Q. How does the electron-withdrawing nitro group at the 3-position influence reactivity in asymmetric synthesis?

  • Methodological Answer : The 3-nitro group deactivates the phenyl ring, directing electrophilic attacks to meta/para positions and stabilizing intermediates via resonance. In asymmetric catalysis, this enhances diastereoselectivity by rigidifying transition states, as seen in fluorinated oxazolidinone auxiliaries . Kinetic studies show nitro-substituted derivatives exhibit slower hydrolysis rates compared to electron-donating groups, enabling controlled ring-opening reactions .

Q. What advanced chromatographic techniques are recommended for purity assessment, especially for stereoisomeric impurities?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) effectively separates enantiomers. Mobile phases with hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid improve resolution . For diastereomers, UPLC-MS with a C18 column and gradient elution (water/acetonitrile) provides high sensitivity. Method validation should include spike-recovery experiments for trace impurities (<0.1%) .

Q. In computational modeling, which parameters are critical for predicting the conformational stability of 4-(3-nitrophenyl)-2-oxazolidinone?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level accurately models torsional angles and non-covalent interactions (e.g., C=O···NO₂). Solvent effects (PCM model for dichloromethane) and dispersion corrections (D3-BJ) refine energy barriers for ring puckering . Molecular dynamics (MD) simulations over 100 ns trajectories reveal temperature-dependent conformational sampling, critical for drug design applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.